molecular formula C17H28N4O3 B12501025 Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate

Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate

Cat. No.: B12501025
M. Wt: 336.4 g/mol
InChI Key: MLMXCKDDWPEREW-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a pyrimidine ring substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a nucleophilic substitution reaction where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.

    Attachment of the Diethylamino Group: The diethylamino group can be introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.

    Formation of the Tert-Butyl Ester: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where various nucleophiles can replace the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.

    Receptor Binding: It may be investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different substituents.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

    Diethylamino Substituted Compounds: Compounds with diethylamino groups attached to different core structures.

Uniqueness

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is unique due to the specific combination of its functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H28N4O3

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 3-[6-(diethylamino)pyrimidin-4-yl]oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C17H28N4O3/c1-6-20(7-2)14-10-15(19-12-18-14)23-13-8-9-21(11-13)16(22)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3

InChI Key

MLMXCKDDWPEREW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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